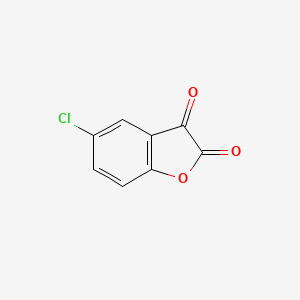
5-Chlorobenzofuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzofuran-2,3-dione is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chlorobenzofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce various substituted benzofurans .
Applications De Recherche Scientifique
5-Chlorobenzofuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzofuran-2,3-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Benzofuran-2,3-dione: Lacks the chlorine substituent but shares similar chemical properties.
5-Bromobenzofuran-2,3-dione: Similar structure with a bromine atom instead of chlorine.
5-Methylbenzofuran-2,3-dione: Contains a methyl group instead of a halogen.
Uniqueness: 5-Chlorobenzofuran-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H3ClO3 |
|---|---|
Poids moléculaire |
182.56 g/mol |
Nom IUPAC |
5-chloro-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H |
Clé InChI |
WRGNYZNIUPZBFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


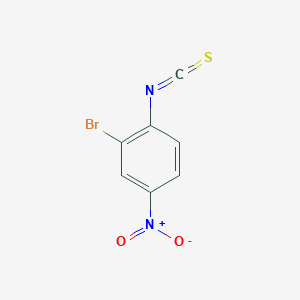
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
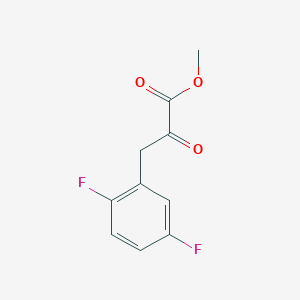



![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
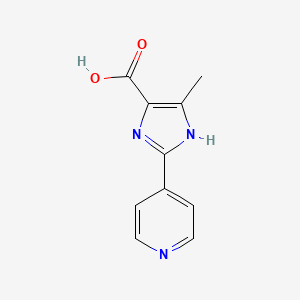
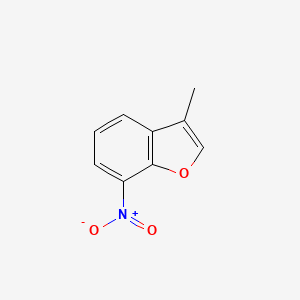
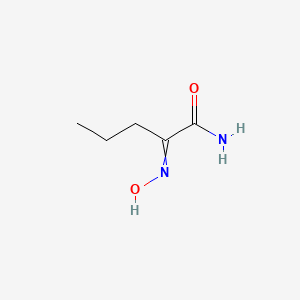
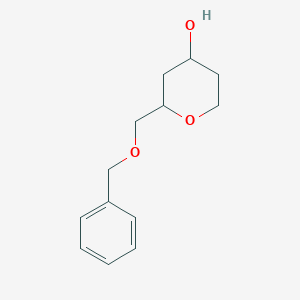
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
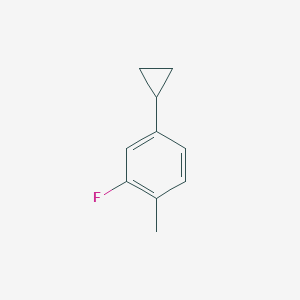
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
